molecular formula C9H7Br2N B11836565 4-Bromoisoquinoline hydrobromide

4-Bromoisoquinoline hydrobromide

Katalognummer: B11836565
Molekulargewicht: 288.97 g/mol
InChI-Schlüssel: RXSRIFGBTKERIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromoisoquinoline hydrobromide is a chemical compound with the molecular formula C9H7Br2N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromoisoquinoline hydrobromide can be synthesized through several methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene. The reaction conditions often require heating to achieve high yields .

Another method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction is performed in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile. The reaction conditions are carefully controlled to ensure selectivity and high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromoisoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Bromoisoquinoline hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4-bromoisoquinoline hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to bioactive molecules that can inhibit enzymes or bind to receptors. The bromine atom in the compound enhances its reactivity, allowing it to participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    4-Chloroisoquinoline: Similar in structure but contains a chlorine atom instead of bromine.

    4-Iodoisoquinoline: Contains an iodine atom, making it more reactive than the bromo derivative.

    Isoquinoline: The parent compound without any halogen substitution.

Uniqueness: 4-Bromoisoquinoline hydrobromide is unique due to its specific reactivity profile. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis. Its reactivity is intermediate between the chloro and iodo derivatives, providing a balance between stability and reactivity .

Eigenschaften

Molekularformel

C9H7Br2N

Molekulargewicht

288.97 g/mol

IUPAC-Name

4-bromoisoquinoline;hydrobromide

InChI

InChI=1S/C9H6BrN.BrH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H

InChI-Schlüssel

RXSRIFGBTKERIS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=NC=C2Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.